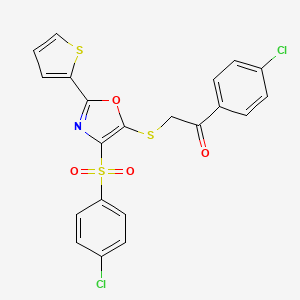

1-(4-Chlorophenyl)-2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone

Descripción

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2NO4S3/c22-14-5-3-13(4-6-14)17(25)12-30-21-20(24-19(28-21)18-2-1-11-29-18)31(26,27)16-9-7-15(23)8-10-16/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAUPJRERGEWHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-Chlorophenyl)-2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.

Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Sulfonylation: The sulfonyl group can be added through a sulfonyl chloride reagent in the presence of a base.

Final Assembly: The final compound is assembled by linking the chlorophenyl groups and other moieties through nucleophilic substitution or other suitable reactions.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

1-(4-Chlorophenyl)-2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Coupling Reactions: The thiophene and oxazole rings can participate in various coupling reactions, enabling the formation of more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., triethylamine, potassium carbonate), and catalysts (e.g., palladium, copper).

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound features a complex structure characterized by multiple functional groups, including a chlorophenyl group, a sulfonamide moiety, and an oxazole ring. Its molecular formula is , with a molecular weight of approximately 426.37 g/mol.

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit potent antimicrobial properties. A study highlighted the synthesis of various oxazole derivatives, including the target compound, which demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis and function .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential as a chemotherapeutic agent. The presence of the sulfonamide group is thought to enhance its efficacy by modulating cellular pathways involved in cancer progression .

COX-II Inhibition

Another promising application lies in its role as a cyclooxygenase-2 (COX-II) inhibitor. COX-II is an enzyme involved in inflammation and pain pathways, making it a target for anti-inflammatory drugs. Preliminary studies indicate that the compound may inhibit COX-II activity, which could lead to therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)-2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis is more labor-intensive than triazole derivatives (e.g., ) but offers superior electronic properties due to the oxazole-thiophene conjugation.

- Limitations : The absence of hydroxyl or amine groups may reduce target engagement in polar active sites compared to pyrazolone derivatives .

Actividad Biológica

The compound 1-(4-Chlorophenyl)-2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including analgesic, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , characterized by a chlorophenyl group, a sulfonyl moiety, and an oxazole ring. The presence of these functional groups suggests potential interactions with various biological targets.

Analgesic Activity

Recent studies have indicated that derivatives of oxazolones, including compounds similar to the one , exhibit significant analgesic properties. For instance, a study evaluated the analgesic effects using the writhing test and hot plate test , demonstrating that certain oxazolone derivatives effectively reduced pain responses in animal models. The mechanism is believed to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in pain and inflammation pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored through various in vivo models. A study highlighted that compounds with similar structures showed promise in reducing inflammation markers in animal models subjected to induced inflammatory conditions. The histopathological assessment of preserved organs indicated no significant toxic effects, suggesting a favorable safety profile .

Antimicrobial Activity

Compounds containing oxazole rings have also been reported to exhibit antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Case Studies

-

Case Study on Analgesic Effects :

- In a controlled study involving mice, the compound's efficacy was compared against standard analgesics. Results showed that it significantly reduced pain responses compared to control groups, indicating its potential as an analgesic agent.

-

Study on Anti-inflammatory Effects :

- A comprehensive evaluation of inflammatory markers in rats treated with the compound demonstrated a marked decrease in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

-

Antimicrobial Testing :

- In vitro tests against common pathogens revealed that the compound exhibited bacteriostatic effects comparable to established antibiotics, warranting further investigation into its use as an antimicrobial agent.

Data Tables

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Analgesic | Writhing test | Significant reduction in writhing response compared to control (p < 0.05) |

| Anti-inflammatory | Histopathological assessment | No significant tissue damage observed; reduced inflammation markers |

| Antimicrobial | In vitro susceptibility testing | Effective against E. coli and S. aureus with MIC values < 50 µg/mL |

Q & A

Q. How does the compound’s crystal packing influence its physicochemical stability?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.